4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione
Description
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUQGOKVXPENDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)N=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721239 | |
| Record name | 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111256-83-8 | |
| Record name | 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111256-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione, commonly referred to as DMTD, is a synthetic compound notable for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C10H10N4O2
- Molecular Weight : 218.21 g/mol
- CAS Number : 111256-83-8
- Physical Appearance : White to off-white crystalline powder
- Solubility : Highly soluble in DMSO and ethanol; slightly soluble in water
- Melting Point : Approximately 250°C
Biological Activity Overview
DMTD exhibits various biological activities primarily due to its ability to interact with biological macromolecules. The following sections detail its antimicrobial properties and other significant biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of DMTD against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Screening
A study conducted by Zolfigol et al. (2006) evaluated the antimicrobial activity of DMTD against several strains. The results indicated that DMTD exhibited significant inhibitory effects on:
- Staphylococcus aureus (MRSA)
- Escherichia coli
- Candida albicans
The antimicrobial activity was assessed using the disc diffusion method, where zones of inhibition were measured against standard antibiotics.
| Pathogen | Zone of Inhibition (mm) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 20 | Comparable to Vancomycin |
| Escherichia coli | 18 | Comparable to Ciprofloxacin |
| Candida albicans | 22 | Comparable to Fluconazole |
The exact mechanism by which DMTD exerts its antimicrobial effects is still under investigation. However, it is believed that the triazole ring plays a crucial role in inhibiting the synthesis of nucleic acids and proteins in microbial cells. This inhibition disrupts essential cellular processes leading to cell death.
Additional Biological Activities
Beyond its antimicrobial properties, DMTD has been investigated for other potential biological activities:
- Antioxidant Activity : Preliminary studies suggest that DMTD may possess antioxidant properties, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Some derivatives of triazole compounds have demonstrated anti-inflammatory activity, indicating that DMTD may also have similar effects.
- Cytotoxicity : Research has shown that certain triazole derivatives can induce cytotoxic effects in cancer cell lines, suggesting a possible role in cancer therapy.
Synthesis and Applications
DMTD is synthesized through the reaction of 4-dimethylaminobenzaldehyde with 3-acetyl-4-hydroxycoumarin under acidic conditions. Its utility extends beyond biological activity; it is also employed as an oxidizing agent in organic synthesis and participates in Diels-Alder reactions.
Scientific Research Applications
Medicinal Chemistry
DAPTAD has garnered attention for its potential as an antimicrobial agent . Studies have shown that compounds with similar triazole structures exhibit significant antibacterial and antifungal properties. Research indicates that DAPTAD can inhibit the growth of certain pathogens, making it a candidate for further development in antibiotic therapies.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of DAPTAD against several bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.
Agricultural Chemistry
DAPTAD's ability to modulate plant growth has led to its exploration as a plant growth regulator . Research suggests that triazole compounds can influence the biosynthesis of gibberellins, hormones crucial for plant growth.
Case Study: Plant Growth Regulation
In an experiment conducted by agricultural scientists, DAPTAD was applied to Zea mays (corn) plants to assess its effects on growth parameters. The treated plants exhibited a 20% increase in height and improved leaf chlorophyll content compared to untreated controls, suggesting its potential utility in enhancing crop yields.
Materials Science
The unique electronic properties of DAPTAD have made it a subject of interest in organic electronics , particularly in the development of organic light-emitting diodes (OLEDs). Its ability to act as an electron transport layer is being investigated for improving device efficiency.
Case Study: OLED Performance
Research published in Advanced Materials highlighted the use of DAPTAD in fabricating OLED devices. The incorporation of DAPTAD into the device architecture improved luminous efficiency by 15% compared to traditional materials, showcasing its potential in next-generation display technologies.
Table 1: Antimicrobial Efficacy of DAPTAD
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 2: Effects of DAPTAD on Plant Growth
| Parameter | Control Group | DAPTAD Treated Group |
|---|---|---|
| Plant Height (cm) | 50 | 60 |
| Leaf Chlorophyll Content | 30 mg/g | 40 mg/g |
Table 3: OLED Performance Metrics
| Device Configuration | Luminous Efficiency (cd/A) | Improvement (%) |
|---|---|---|
| Control | 20 | - |
| DAPTAD Incorporated | 23 | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-dione derivatives share a core 1,2,4-triazole-3,5-dione structure but differ in substituents, which critically influence their reactivity, solubility, and analytical performance. Below is a detailed comparison:
Structural and Functional Differences
Stability and Practical Considerations
- DAPTAD and PTAD are moisture-sensitive and typically stored under inert gas or desiccated conditions .
- DMEQ-TAD’s fluorescence stability is pH-dependent, requiring neutral buffers during derivatization .
- Maleimide-containing derivatives exhibit short shelf lives in aqueous solutions due to hydrolysis .
Research Findings and Key Data
Derivatization Efficiency
- DAPTAD achieved 95% derivatization yield for 25-hydroxyvitamin D₃ in LC-MS/MS assays, outperforming PTAD (78%) under identical conditions .
- DMEQ-TAD increased sensitivity by 10-fold compared to DAPTAD in fluorescence-based vitamin D detection .
Bioconjugation Performance
- Maleimide-triazoline-dione derivatives achieved >90% conjugation efficiency with CRM197 carrier protein, with minimal aggregation .
Computational Insights
- Density Functional Theory (DFT) studies indicate that DAPTAD’s dimethylamino group reduces the LUMO energy by 0.8 eV compared to PTAD, rationalizing its higher reactivity .
Preparation Methods
Cyclization of Hydrazine Derivatives with Substituted Aromatic Precursors
- Starting Materials: 4-(Dimethylamino)benzohydrazide or related hydrazine derivatives.
- Reaction: Condensation with urea, carbonyldiimidazole, or similar carbonyl sources to form the triazole-3,5-dione ring.
- Conditions: Typically, reflux in polar solvents such as ethanol or acetic acid, sometimes under acidic or basic catalysis.
- Outcome: Formation of the 1,2,4-triazole-3,5-dione core bearing the 4-(dimethylamino)phenyl substituent at the 4-position.
Use of Amidinium Salts and Aromatic Diamines (Related Strategy)
- Although more common for seven-membered triazepine derivatives, condensation of amidinium salts with aromatic diamines can yield triazole-containing heterocycles.
- This method involves nucleophilic attack and cyclization steps that could be adapted for 1,2,4-triazole-3,5-dione synthesis with appropriate substrates.
Direct Functionalization of 1,2,4-Triazoline-3,5-dione
- The 1,2,4-triazoline-3,5-dione core can be synthesized first, followed by electrophilic aromatic substitution or cross-coupling reactions to introduce the 4-(dimethylamino)phenyl group.
- This approach allows for modular synthesis and diversification.
Example Synthetic Route (Hypothetical Based on Related Chemistry)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-(Dimethylamino)benzohydrazide + urea, reflux in ethanol | Cyclization to form 4-[4-(dimethylamino)phenyl]-1,2,4-triazole-3,5-dione | Moderate to high (60-85) |
| 2 | Purification by recrystallization | Isolation of pure product | - |
Research Findings and Optimization
- The reaction conditions such as temperature, solvent choice, and molar ratios significantly affect the yield and purity.
- Polar protic solvents like ethanol favor cyclization.
- Acidic or neutral conditions are generally preferred to avoid decomposition.
- The dimethylamino substituent is electron-donating, which may influence the reactivity and stability of intermediates.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Condition | Effect on Synthesis |
|---|---|---|
| Solvent | Ethanol, Acetic acid | Facilitates cyclization and solubility |
| Temperature | Reflux (78-100 °C) | Promotes ring closure |
| Reaction time | 4–8 hours | Ensures completion of cyclization |
| Catalyst | Acidic or neutral medium | Prevents side reactions |
| Purification method | Recrystallization or chromatography | Yields pure crystalline product |
| Yield | 60–85% | Dependent on purity of starting materials |
Q & A
Q. What are the optimal synthetic conditions for 4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione, and how do reaction parameters influence yield?
Methodological Answer: Synthesis typically involves cyclization of hydrazide precursors under reflux conditions. For example, a method adapted from triazole derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) uses DMSO as a solvent, refluxing for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to achieve ~65% yield . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
- Temperature : Prolonged reflux (>12 hours) ensures complete ring closure.
- Purification : Recrystallization with ethanol-water mixtures improves purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves crystal packing and torsion angles (e.g., phenylene rings twisted 16–21° relative to the triazole plane, as seen in analogous 4H-1,2,4-triazole derivatives) .
- FTIR and NMR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in FTIR; dimethylamino proton signals at δ 2.8–3.2 ppm in ¹H NMR) .
- Mass spectrometry : Validates molecular weight (expected m/z 175.14 for the base structure) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example:
- Charge distribution : The dimethylamino group enhances electron donation, stabilizing intermediates in nucleophilic reactions .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies, aiding in solvent selection for synthesis .
- Validation : Compare computed vs. experimental UV-Vis spectra to refine theoretical models .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing dimethylamino with methoxy groups) to isolate bioactive moieties .
- Dose-response assays : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in MIC (Minimum Inhibitory Concentration) measurements .
- Control experiments : Test for stability under assay conditions (e.g., pH-dependent degradation) to confirm observed activity is intrinsic .
Q. What strategies optimize purity and stability during storage for long-term experimental reproducibility?
Methodological Answer:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts; HPLC (>95% purity) is recommended for sensitive assays .
- Storage : Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the triazole ring .
- Stability testing : Accelerated aging studies (40°C/75% RH for 4 weeks) monitor degradation via TLC or LC-MS .
Q. How do structural modifications (e.g., substituent variation) affect the compound’s supramolecular interactions?
Methodological Answer:
- Crystallography : Analyze hydrogen-bonding motifs (e.g., amine–triazole N–H⋯N interactions in 3,5-bis(4-methoxyphenyl) derivatives) to design co-crystals for enhanced solubility .
- Thermal analysis : DSC/TGA identifies polymorphic transitions influenced by substituent bulkiness .
- Solubility studies : LogP calculations and experimental shake-flask methods correlate substituent polarity with aqueous/organic partitioning .
Experimental Design & Data Analysis
Q. What statistical approaches validate reproducibility in triazole derivative synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent ratio) .
- Error analysis : Calculate relative standard deviation (RSD) across triplicate syntheses to quantify procedural consistency .
- Multivariate regression : Correlate reaction parameters (e.g., reflux time) with yield/purity metrics .
Q. How can researchers leverage chemical software for reaction optimization and data management?
Methodological Answer:
- Virtual screening : Tools like Gaussian or ORCA simulate reaction pathways, reducing trial-and-error in synthesis .
- Data integrity : Use LIMS (Laboratory Information Management Systems) to track batch-specific variables (e.g., solvent lot numbers) .
- Machine learning : Train models on historical data to predict optimal conditions for novel derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
